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Compound of Interest |

Compound Name: 5-Chloro-2-iodo-3-methylaniline
CAS No.: 1150617-63-2
Cat. No.: B1461239
. J

Executive Summary

Compound: 5-Chloro-2-iodo-3-methylaniline CAS: 1150617-63-2 Molecular Formula: C

H
CIIN Molecular Weight: 267.50 g/mol [1][2][3]

This guide provides a rigorous framework for the structural verification of 5-Chloro-2-iodo-3-
methylaniline.[3] Due to the presence of three distinct substituents—an electron-donating
amino group, a heavy iodine atom, and an electron-withdrawing chlorine—the

C NMR spectrum exhibits unique chemical shift patterns.[3] The most diagnostic feature is the
Heavy Atom Effect (Spin-Orbit coupling) of the iodine, which dramatically shields the C2
carbon, shifting it significantly upfield compared to standard aromatic signals.[3]

Molecular Structure & Numbering

To ensure accurate assignment, we utilize the following IUPAC numbering scheme:

e C1: Attached to Amino group (-NH

)

e C2: Attached to lodine (-)[3]
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C3: Attached to Methyl group (-CH

)E]

C4: Unsubstituted (aromatic CH)

C5: Attached to Chlorine (-CI)[3][4]

C6: Unsubstituted (aromatic CH)[3]

C7: Methyl carbon[3]

Predicted C NMR Spectral Data

The following chemical shifts are calculated based on benzene substituent additivity rules
(SCS), corrected for steric compression and the relativistic heavy-atom effect of iodine.

Summary Table: Chemical Shift Assignments (Solvent:
DMSO-)
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Position

Carbon Type

Predicted Shift (
Assignment Logic
» Ppm)

C1

Quaternary (C-NH

)

Deshielded by strong

resonance effect of
148.0 — 152.0 NH

(3]

C3

Quaternary (C-CH

)

Deshielded by ipso-

CH
140.0 — 144.0
and ortho-lodine

effects.[3]

C5

Quaternary (C-ClI)

Deshielded by
132.0-136.0 electronegative
Chlorine.[3]

C6

Methine (CH)

Shielded by ortho-NH
118.0-122.0
resonance effect.[3]

C4

Methine (CH)

Shielded by para-NH
120.0-124.0
resonance.[3]

C2

Quaternary (C-I)

Diagnostic Peak.

Strongly shielded b
90.0-96.0 ] i Y

lodine (Heavy Atom

Effect).[3]

Cc7

Methyl (CH

)

Aliphatic region.[3]
26.0-29.0 Slightly deshielded by
ortho-lodine.[3]
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Note on Solvent Effects: Spectra acquired in CDCI/

may show shifts of
0.5-1.0 ppm relative to DMSO-

.[3] The C1 signal often broadens in protic solvents due to exchangeable protons on
the amine.[3]

Mechanistic Analysis of Shifts
The "Heavy Atom on Light Atom" (HALA) Effect

The most critical validation point for this molecule is the chemical shift of C2.[3]

o Mechanism: lodine is a heavy nucleus with a large electron cloud.[3] The relativistic spin-
orbit coupling shields the attached carbon nucleus significantly.

o Observation: While a typical aromatic carbon appears at ~128 ppm, the C-I carbon will
appear upfield, typically between 90-100 ppm.[3]

 Validation: If you do not observe a quaternary signal in this upfield aromatic region, the
iodine is likely absent or displaced.[3]

Substituent Interaction (Steric & Electronic)[3]

e C1 (Amine): The amino group is a strong electron donor by resonance.[3] This increases
electron density at the ortho (C2, C6) and para (C4) positions, shielding them.[3] However,
Cl itself is deshielded by the electronegative nitrogen.[3]

¢ C3 (Methyl/lodine Crowding): The methyl group at C3 is flanked by the bulky lodine at C2.[3]
This steric compression (the "ortho effect") often leads to slight deshielding of the ipso
carbons involved.[3]
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Experimental Protocol: Acquisition & Processing

To obtain a publication-quality spectrum capable of resolving the quaternary carbons (which
have longer relaxation times), follow this protocol.

A. Sample Preparation[3]

e Mass: Weigh 30-50 mg of the compound.
e Solvent: Dissolve in 0.6 mL of DMSO-

or CDCI

o Tip: DMSO-
is preferred if the amine protons need to be characterized in the corresponding

H NMR, as it slows exchange.[3]

« Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (crucial
for shimming).[3]

B. Instrument Parameters ( C with H Decoupling)
¢ Pulse Sequence:zgpg30 (Bruker) or equivalent (Power-gated decoupling).
» Relaxation Delay (D1): Set to 2.0 — 3.0 seconds.

o Reasoning: Quaternary carbons (C1, C2, C3, C5) have no attached protons to facilitate
relaxation via NOE.[3] A short D1 will suppress their signals, making integration and
detection difficult.[3]

e Scans (NS): Minimum 512 scans (preferably 1024) to ensure adequate S/N ratio for the
guaternary peaks.

e Spectral Width: 0 — 220 ppm.[3]
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Structural Validation Workflow (Logic Map)

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D
NMR techniques.

Start: Acquire 13C {1H} Spectrum

Check 20-30 ppm Region:
Is Methyl Peak Present?

Check 90-100 ppm Region:
Is Upfield Quaternary C-I Visible?

Count Aromatic Peaks:

Are there 6 distinct signals? No (IOdme mlssmg)

Run HMBC (2D): FAIL:
Correlate Methyl Protons to Aromatic Carbons Check for Isomers or Impurities

CONFIRMED:
5-Chloro-2-iodo-3-methylaniline

Click to download full resolution via product page

Figure 1: Decision tree for the structural verification of 5-Chloro-2-iodo-3-methylaniline via
NMR.
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Troubleshooting & Isomer Differentiation

Common synthesis byproducts include regioisomers.[3] Use HMBC (Heteronuclear Multiple
Bond Correlation) to distinguish the target from isomers like 5-Chloro-4-iodo-3-methylaniline.[3]

e Target (2-lodo): Methyl protons (

2.4 ppm) will show a strong 3-bond coupling to the C-I carbon (the upfield peak at ~94 ppm).
[3]
e Isomer (4-lodo): If lodine were at position 4, the Methyl (at pos 3) would couple to C4-1.[3]

However, the chemical shift environment would differ.[3][5][6]

e Isomer (6-lodo): Methyl protons would couple to C2 (which would be a CH) and C4 (CH),
neither of which would be the strongly shielded C-I peak.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: C NMR Characterization of 5-Chloro-
2-iodo-3-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1461239#13c-nmr-of-5-chloro-2-iodo-3-
methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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